Enhanced Acidity: Lower pKa of Methyl 2-amino-3,6-difluorobenzoate Compared to Mono‑Fluorinated Analog
The predicted pKa of methyl 2-amino-3,6-difluorobenzoate is -0.21 ± 0.10, whereas the pKa of the mono-fluorinated analog methyl 2-amino-3-fluorobenzoate is 0.80 ± 0.10 . The lower pKa indicates greater acidity, which can influence protonation states, hydrogen bonding, and reactivity in acid‑catalyzed or base‑sensitive transformations.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | -0.21 ± 0.10 (predicted) |
| Comparator Or Baseline | Methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1): 0.80 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.01 |
| Conditions | Predicted values; no experimental pKa available |
Why This Matters
A more acidic compound may exhibit different salt formation, solubility, and reactivity profiles, making the 3,6-difluoro variant preferable when stronger acidity is required.
